

Studies on the cross-reactivity of Avibactam with different penicillin-binding proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370

[Get Quote](#)

Avibactam's Cross-Reactivity with Penicillin-Binding Proteins: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Avibactam, a non-β-lactam β-lactamase inhibitor, plays a crucial role in overcoming antibiotic resistance. While its primary function is the inhibition of β-lactamase enzymes, its structural similarity to β-lactams suggests potential interactions with penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. Understanding the cross-reactivity of avibactam with various PBPs is essential for elucidating its full spectrum of activity and for the development of novel therapeutic strategies. This guide provides a comparative analysis of avibactam's binding affinity to different PBPs across several bacterial species, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of Avibactam to Bacterial PBPs

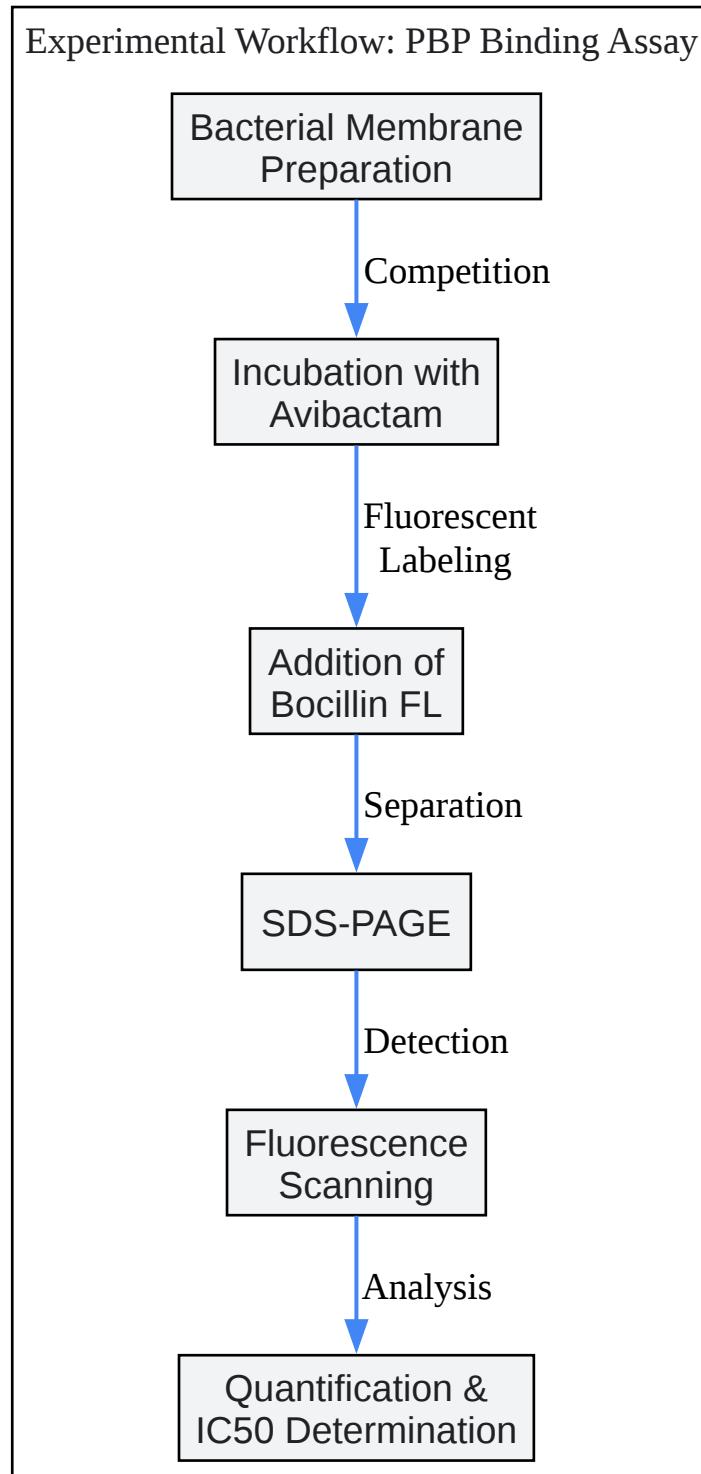
The binding affinity of avibactam to PBPs has been quantified by determining the 50% inhibitory concentration (IC_{50}), which represents the concentration of avibactam required to reduce the binding of a fluorescent penicillin reporter molecule by 50%. The following table summarizes the IC_{50} values of avibactam for specific PBPs in various Gram-positive and Gram-negative bacteria.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Bacterial Species	Penicillin-Binding Protein (PBP)	Avibactam IC ₅₀ (µg/mL)
Escherichia coli	PBP2	0.92[1][2][3]
Pseudomonas aeruginosa	PBP2	1.1[1][2][3]
PBP3	Moderately bound[1]	
PBP4	Moderately bound[1]	
Haemophilus influenzae	PBP2	3.0[1][2][3]
Streptococcus pneumoniae	PBP3	8.1[1][2][3]
Staphylococcus aureus	PBP2	51[1][2][3]
PBP3	Some extent of binding[1]	

Key Observations:

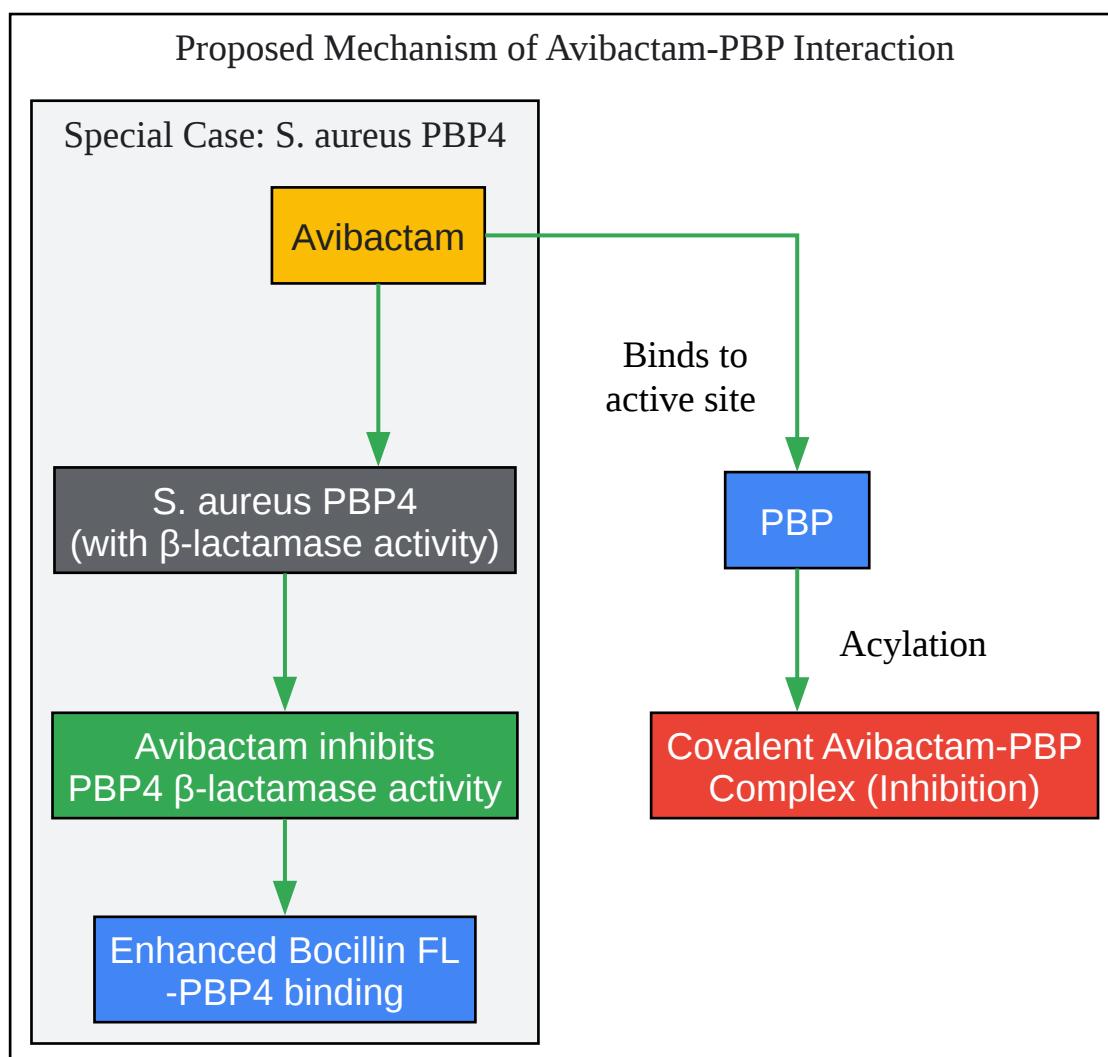
- Avibactam demonstrates selective binding to specific PBPs, with PBP2 being the primary target in *E. coli*, *P. aeruginosa*, *H. influenzae*, and *S. aureus*.[1][2][3][4]
- In *S. pneumoniae*, avibactam preferentially binds to PBP3.[1][2][3]
- The binding affinity of avibactam for PBP2 varies across different bacterial species, with the strongest binding observed in *E. coli* and *P. aeruginosa*.[1][2][3]
- Interestingly, in the presence of avibactam, there is a significant enhancement of fluorescent labeling of *S. aureus* PBP4, suggesting a potential inhibition of this PBP's known β -lactamase activity.[1][2][4]

Experimental Protocol: PBP Binding Assay


The following methodology was employed to determine the binding affinity of avibactam to bacterial PBPs.[1][3]

1. Membrane Preparation: Bacterial cell membranes containing the PBPs were prepared from cultures of the respective bacterial species.

2. PBP Competition Assay: Increasing concentrations of avibactam were added to the membrane preparations and incubated to allow for binding to the PBPs.
3. Fluorescent Labeling: A fluorescent penicillin derivative, Bocillin FL, was added to the mixture. Bocillin FL binds to the active site of PBPs that are not already occupied by avibactam.
4. SDS-PAGE and Fluorescence Detection: The protein mixtures were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel was then visualized using a fluorescence scanner to detect the Bocillin FL-labeled PBPs.
5. Quantification and IC_{50} Determination: The intensity of the fluorescent bands corresponding to each PBP was quantified. The IC_{50} value was determined by plotting the reduction in fluorescence intensity against the concentration of avibactam and calculating the concentration at which a 50% reduction was observed.[\[1\]](#)


Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for the PBP binding assay and the proposed mechanism of avibactam's interaction with PBPs.

[Click to download full resolution via product page](#)

Experimental workflow for determining PBP binding affinity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Studies on the cross-reactivity of Avibactam with different penicillin-binding proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#studies-on-the-cross-reactivity-of-avibactam-with-different-penicillin-binding-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com